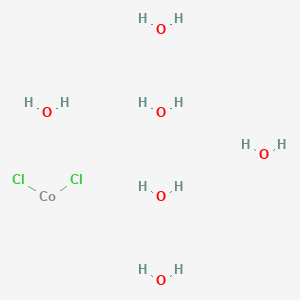

Dichlorocobalt hexahydrate

Cat. No. B8815575

M. Wt: 237.93 g/mol

InChI Key: GFHNAMRJFCEERV-UHFFFAOYSA-L

Attention: For research use only. Not for human or veterinary use.

Patent

US09073815B1

Procedure details

An aqueous solution of cobalt(II) chloride hexahydrate was prepared by dissolving 19.413 g (0.0816 mol) in about 125 mL of deionized H2O. Separately, an aqueous solution of sodium stannate was prepared by dissolving 21.765 g (0.0816 mol) in about 125 mL of deionized H2O. The sodium stannate solution was then added to the cobalt chloride solution using a drop funnel over 10 minutes with stirring (10-12 mL/min) at room temperature. Next, 4.6 g of SiO2 (silica gel, solid) was added to the mixture with stirring, and it was then aged with stirring for 2 hrs at room temperature. The mixture was then aged with stirring for 2 hrs at room temperature. The material was then collected on a Buchner funnel (Watman #541 filter paper), and washed with deionized H2O to remove the sodium chloride. The filtrate was periodically tested for (using Ag+ solution). Approximately 1 L of deionized H2O was used until no more chloride could be detected. The solid was then transferred into a porcelain dish, and dried overnight at 120° C. under circulating air. Yield: about 21.6 g of the dried cobalt-tin hydroxo precursor. In order to obtain the anhydrous catalyst comprising cobalt(II) stannate, CoSnO3, the material was calcined at 500° C. under air for 6 hrs using a heating rate of 3 degree/min. The catalyst contains 80 wt. % of the mixed oxide and is represented by the formula [SiO2—CoSnO3(80)].

Name

sodium stannate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

cobalt chloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

SiO2

Quantity

4.6 g

Type

reactant

Reaction Step Three

[Compound]

Name

cobalt(II) stannate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

CoSnO3

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

oxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

SiO2 CoSnO3(80)

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Name

cobalt(II) chloride hexahydrate

Name

sodium stannate

Identifiers

|

REACTION_CXSMILES

|

[O-:1][Sn:2]([O-:4])=[O:3].[Na+:5].[Na+].[Co:7]([Cl:9])[Cl:8]>O>[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[Co:7]([Cl:9])[Cl:8].[O-:3][Sn:2]([O-:4])=[O:1].[Na+:5].[Na+:5] |f:0.1.2,5.6.7.8.9.10.11,12.13.14|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

125 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

sodium stannate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-][Sn](=O)[O-].[Na+].[Na+]

|

|

Name

|

cobalt chloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Co](Cl)Cl

|

Step Three

[Compound]

|

Name

|

SiO2

|

|

Quantity

|

4.6 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

cobalt(II) stannate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

CoSnO3

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

oxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

[Compound]

|

Name

|

SiO2 CoSnO3(80)

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

|

Name

|

|

|

Quantity

|

125 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring (10-12 mL/min) at room temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

over 10 minutes

|

|

Duration

|

10 min

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring for 2 hrs at room temperature

|

|

Duration

|

2 h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring for 2 hrs at room temperature

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The material was then collected on a Buchner funnel (Watman #541 filter paper)

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with deionized H2O

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the sodium chloride

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried overnight at 120° C.

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In order to obtain the anhydrous catalyst

|

Outcomes

Product

Details

Reaction Time |

6 h |

|

Name

|

cobalt(II) chloride hexahydrate

|

|

Type

|

product

|

|

Smiles

|

O.O.O.O.O.O.[Co](Cl)Cl

|

|

Name

|

sodium stannate

|

|

Type

|

product

|

|

Smiles

|

[O-][Sn](=O)[O-].[Na+].[Na+]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US09073815B1

Procedure details

An aqueous solution of cobalt(II) chloride hexahydrate was prepared by dissolving 19.413 g (0.0816 mol) in about 125 mL of deionized H2O. Separately, an aqueous solution of sodium stannate was prepared by dissolving 21.765 g (0.0816 mol) in about 125 mL of deionized H2O. The sodium stannate solution was then added to the cobalt chloride solution using a drop funnel over 10 minutes with stirring (10-12 mL/min) at room temperature. Next, 4.6 g of SiO2 (silica gel, solid) was added to the mixture with stirring, and it was then aged with stirring for 2 hrs at room temperature. The mixture was then aged with stirring for 2 hrs at room temperature. The material was then collected on a Buchner funnel (Watman #541 filter paper), and washed with deionized H2O to remove the sodium chloride. The filtrate was periodically tested for (using Ag+ solution). Approximately 1 L of deionized H2O was used until no more chloride could be detected. The solid was then transferred into a porcelain dish, and dried overnight at 120° C. under circulating air. Yield: about 21.6 g of the dried cobalt-tin hydroxo precursor. In order to obtain the anhydrous catalyst comprising cobalt(II) stannate, CoSnO3, the material was calcined at 500° C. under air for 6 hrs using a heating rate of 3 degree/min. The catalyst contains 80 wt. % of the mixed oxide and is represented by the formula [SiO2—CoSnO3(80)].

Name

sodium stannate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

cobalt chloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

SiO2

Quantity

4.6 g

Type

reactant

Reaction Step Three

[Compound]

Name

cobalt(II) stannate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

CoSnO3

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

oxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

SiO2 CoSnO3(80)

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Identifiers

|

REACTION_CXSMILES

|

[O-:1][Sn:2]([O-:4])=[O:3].[Na+:5].[Na+].[Co:7]([Cl:9])[Cl:8]>O>[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[Co:7]([Cl:9])[Cl:8].[O-:3][Sn:2]([O-:4])=[O:1].[Na+:5].[Na+:5] |f:0.1.2,5.6.7.8.9.10.11,12.13.14|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

125 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

sodium stannate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-][Sn](=O)[O-].[Na+].[Na+]

|

|

Name

|

cobalt chloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Co](Cl)Cl

|

Step Three

[Compound]

|

Name

|

SiO2

|

|

Quantity

|

4.6 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

cobalt(II) stannate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

CoSnO3

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

oxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

[Compound]

|

Name

|

SiO2 CoSnO3(80)

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

|

Name

|

|

|

Quantity

|

125 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring (10-12 mL/min) at room temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

over 10 minutes

|

|

Duration

|

10 min

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring for 2 hrs at room temperature

|

|

Duration

|

2 h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring for 2 hrs at room temperature

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The material was then collected on a Buchner funnel (Watman #541 filter paper)

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with deionized H2O

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the sodium chloride

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried overnight at 120° C.

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In order to obtain the anhydrous catalyst

|

Outcomes

Product

Details

Reaction Time |

6 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O.O.O.O.O.O.[Co](Cl)Cl

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[O-][Sn](=O)[O-].[Na+].[Na+]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |